- Hypoxia-activated prodrugs for treating cancer, World Intellectual Property Organization, , ,

Cas no 936-05-0 (HMMNI)

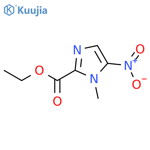

HMMNI structure

Produktname:HMMNI

HMMNI Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol

- HMMNI

- 2-Hydroxymethyl-1-methyl-5-nitroimidazole

- (1-METHYL-5-NITRO-1H-IMIDAZOL-2-YL)-METHANOL

- 1-Methyl-5-nitro-1H-imidazole-2-methanol

- Hydroxy Dimetridazole

- 1-Methyl-5-nitroimidazole-2-methanol

- Imidazole-2-methanol,1-methyl-5-nitro- (7CI,8CI)

- 1-Methyl-2-hydroxymethyl-5-nitroimidazole

- 1-Methyl-5-nitro-2-imidazolemethanol

- Imidazole-2-methanol, 1-methyl-5-nitro-

- 1H-Imidazole-2-methanol, 1-methyl-5-nitro-

- (1-methyl-5-nitroimidazol-2-yl)methanol

- D4DG80JB2E

- JSAQDPJIVQMBAY-UHFFFAOYSA-N

- AK115524

- Hydroxydimetridrazole

- dimetridazole-2-hydroxy

- 2-Hydroxymethyl-1-methyl-5-nitro-1H-im

- 1-Methyl-5-nitro-1H-imidazole-2-methanol (ACI)

- Imidazole-2-methanol, 1-methyl-5-nitro- (7CI, 8CI)

- Hydroxydimetridazole

- AKOS006281636

- DS-4120

- BRN 0744944

- SB40075

- 5-23-10-00550 (Beilstein Handbook Reference)

- NS00000152

- EINECS 213-312-9

- DB-080695

- 1-Methyl-2-(hydroxymethyl)-5-nitroimidazole

- SY056599

- 1-methyl-5-nitro-2-hydroxymethylimidazole

- CHEMBL289777

- UNII-D4DG80JB2E

- HMMNI, VETRANAL(TM), analytical standard

- (1-methyl-5-nitro-1h-imidazo-2-yl)-methanol

- 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole

- 936-05-0

- H1439

- Dimetridazole-2-hydroxy 100 microg/mL in Acetone

- (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol #

- EN300-2914414

- MFCD00159675

- HY-W008216

- SCHEMBL1978635

- Z1198151487

- F17037

- AKOS040755878

- 1-methyl-2-hydroxymethyl-5-nitro-imidazole

- CS-W008216

-

- MDL: MFCD00159675

- Inchi: 1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3

- InChI-Schlüssel: JSAQDPJIVQMBAY-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1N(C)C(CO)=NC=1)=O

Berechnete Eigenschaften

- Genaue Masse: 157.04900

- Monoisotopenmasse: 157.048741

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 158

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: -0.4

- Topologische Polaroberfläche: 83.9

Experimentelle Eigenschaften

- Dichte: 1.4890 (rough estimate)

- Schmelzpunkt: 115.0 to 119.0 deg-C

- Siedepunkt: 422.2°C at 760 mmHg

- Flammpunkt: 188.5±22.3 °C

- Brechungsindex: 1.6190 (estimate)

- PSA: 83.87000

- LogP: 0.34380

- Dampfdruck: 0.0±0.9 mmHg at 25°C

HMMNI Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280-P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: R36/37/38: Reizend für Augen, Atemwege und Haut.

- Sicherheitshinweise: H303+H313+H110

- RTECS:NI6801000

- Lagerzustand:2-8°C

HMMNI Zolldaten

- HS-CODE:2933290090

- Zolldaten:

China Zollkodex:

2933290090Übersicht:

293309090. Andere Verbindungen mit nicht verschmolzenem Imidazolring in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

Zusammenfassung:

293309090. andere Verbindungen, die einen nicht verwendeten Imidazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

HMMNI Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-W008216-100mg |

HMMNI |

936-05-0 | 99.76% | 100mg |

¥100 | 2024-04-16 | |

| abcr | AB443365-5 g |

(1-Methyl-5-nitro-1H-imidazol-2-yl)methanol; . |

936-05-0 | 5g |

€187.70 | 2022-03-24 | ||

| ChemScence | CS-W008216-100g |

HMMNI |

936-05-0 | 98.62% | 100g |

$912.0 | 2022-04-26 | |

| Chemenu | CM187180-5g |

(1-Methyl-5-nitro-1H-imidazol-2-yl)-methanol |

936-05-0 | 95%+ | 5g |

$103 | 2024-07-19 | |

| Chemenu | CM187180-25g |

(1-Methyl-5-nitro-1H-imidazol-2-yl)-methanol |

936-05-0 | 95%+ | 25g |

$360 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15305-5g |

HMMNI |

936-05-0 | 98% | 5g |

¥312.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15305-1g |

HMMNI |

936-05-0 | 98% | 1g |

¥85.0 | 2024-07-18 | |

| Enamine | EN300-2914414-100.0g |

(1-methyl-5-nitro-1H-imidazol-2-yl)methanol |

936-05-0 | 95.0% | 100.0g |

$463.0 | 2025-03-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71998-50mg |

Hydroxy Dimetridazole |

936-05-0 | 98% | 50mg |

¥4898.00 | 2022-04-26 | |

| TRC | H825245-10mg |

Hydroxy Dimetridazole |

936-05-0 | 10mg |

$ 108.00 | 2023-09-07 |

HMMNI Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- 1-Alkyl-2-hydroxymethyl-5-nitroimidazoles, Federal Republic of Germany, , ,

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Design, synthesis and evaluation of imidazolylmethyl carbamate prodrugs of alkylating agents, Tetrahedron, 2000, 56(4), 645-657

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions, Journal of the Chemical Society, 1987, (12), 2819-27

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Chemotherapeutically active nitro compounds. 4.5-Nitroimidazoles. Part III, Arzneimittel-Forschung, 1978, 28(5), 739-49

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide

Referenz

- Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity, Proceedings of the National Academy of Sciences of the United States of America, 2013, 110(43), 17564-17569

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Synthesis of cytotoxic nucleoside analogs and their use as prodrugs in the treatment of cell proliferation disorders, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- Synthesis of antiprotozoal ronidazole, Yiyao Gongye, 1986, 17(9), 397-8

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Reaktionsbedingungen

Referenz

- Phosphoramidate alkylator prodrugs and their preparation, pharmacokinetics and use in the treatment of cancer and hyperproliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen

Referenz

- 1-Alkyl-2-(pyridylthiomethyl)-5-nitroimidazoles, Federal Republic of Germany, , ,

Synthetic Routes 19

Synthetic Routes 20

Reaktionsbedingungen

Referenz

- Synthesis and schistosomicidal activity of 4-methyl-5-(arylvinyl)-1,2-dithiole-3-thiones, Farmaco, 1991, 46(1), 63-73

HMMNI Raw materials

- 1-Methyl-5-nitroimidazole

- Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

- 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde

HMMNI Preparation Products

HMMNI Verwandte Literatur

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

936-05-0 (HMMNI) Verwandte Produkte

- 1215071-08-1(Hydroxy Metronidazole-d4)

- 551-92-8(Dimetridazole)

- 2157282-37-4(benzyl N-[1-(dimethylamino)-3-hydroxypropan-2-yl]carbamate)

- 1805061-90-8(3-(Difluoromethyl)-5-hydroxy-6-methoxypyridine-2-methanol)

- 1805752-23-1(Methyl 2-(3-methoxy-3-oxopropyl)-6-methylphenylacetate)

- 1361778-00-8(3-Amino-2-(2,3-dichlorophenyl)isonicotinic acid)

- 29842-64-6(2,6-Dimethyl-4-(4-nitrophenyl)morpholine)

- 1261629-48-4(3-(2-(Difluoromethoxy)-3-hydroxybenzoyl)pyridine)

- 920206-61-7(1-(3,5-dimethoxybenzoyl)-4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

- 2902-96-7(2-Nitropropan-1-ol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:936-05-0)HMMNI

Reinheit:99%/99%

Menge:25g/100g

Preis ($):270.0/801.0